CAY10434 -

CAY10434

Catalog Number: EVT-1170019
CAS Number:
Molecular Formula: C17H25N3O
Molecular Weight: 287.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine" represents a class of molecules that have garnered interest in the pharmaceutical and medicinal chemistry fields due to their potential therapeutic applications. While the provided data does not directly discuss this specific compound, it does include information on structurally related molecules that can offer insights into the behavior and applications of similar compounds. For instance, the synthesis and biological evaluation of amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid have shown significant analgesic and anti-inflammatory properties1. Additionally, the molecule "4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine" has been identified as a potential alpha-2-imidazoline receptor agonist with antihypertensive effects2. These findings provide a foundation for understanding the potential mechanism of action and applications of the compound .

Applications in Various Fields

Analgesic and Anti-inflammatory Applications

Based on the analgesic and anti-inflammatory properties observed in the amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid, it is plausible that "[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine" could find applications in the treatment of pain and inflammation1. The non-COX inhibitory mechanism could offer an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), potentially reducing the risk of side effects associated with COX inhibition.

Antihypertensive Applications

The alpha-2-imidazoline receptor agonism demonstrated by "4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine" suggests that the compound may also have antihypertensive properties2. If "[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine" shares this mechanism, it could be developed as a novel antihypertensive agent, potentially offering benefits over existing medications.

Source and Classification

CAY10434 is classified as an alkylaryl imidazole derivative. It is recognized for its pharmacological activity as an inhibitor of the 20-hydroxyeicosatetraenoic acid synthase enzyme. This compound is particularly relevant in studies involving arachidonic acid metabolism and its implications in vascular biology and renal function. The formal name for CAY10434 is 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, and its molecular formula is C17H25N3OC_{17}H_{25}N_3O with a molecular weight of 360.3 g/mol .

Synthesis Analysis

The synthesis of CAY10434 involves several key steps:

  1. Preparation of the Core Structure: The synthesis begins with the formation of an imidazole ring, which is a critical component of the compound's structure.
  2. Formation of the Phenoxy Group: A phenoxy group is introduced to the imidazole structure through a coupling reaction.
  3. Alkylation: The final step typically involves the alkylation of the nitrogen atom in the imidazole ring, specifically using N,N-dimethyl-1-hexanamine to achieve the desired product.

The synthesis often employs solvents such as ethanol or dimethyl sulfoxide (DMSO) for optimal solubility during reactions .

Molecular Structure Analysis

CAY10434's molecular structure includes:

  • Imidazole Ring: This five-membered ring contributes to the compound's ability to interact with biological targets.
  • Phenoxy Group: The presence of this group enhances the lipophilicity and biological activity.
  • Alkyl Chain: The hexanamine portion provides steric bulk that may influence binding affinity to enzymes.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are typically used to confirm the structure and purity of CAY10434 .

Chemical Reactions Analysis

CAY10434 participates in various chemical reactions primarily related to its inhibition mechanism:

  1. Inhibition of CYP4A11: The primary reaction involves CAY10434 binding to the active site of CYP4A11, preventing it from catalyzing the formation of 20-hydroxyeicosatetraenoic acid from arachidonic acid.
  2. Selectivity: It has been noted that CAY10434 exhibits selectivity for CYP4A11 over other cytochrome P450 enzymes (such as CYP1A, CYP1C, and CYP3A), with an IC50 value of approximately 8.8 nM for CYP4A11 .
Mechanism of Action

The mechanism by which CAY10434 exerts its effects involves:

  • Competitive Inhibition: CAY10434 acts as a competitive inhibitor at the active site of CYP4A11, blocking access to arachidonic acid and thus inhibiting its conversion to 20-hydroxyeicosatetraenoic acid.
  • Physiological Implications: By inhibiting this pathway, CAY10434 may influence vascular tone and renal function, making it a potential therapeutic agent in conditions related to dysregulated eicosanoid signaling .
Physical and Chemical Properties Analysis

CAY10434 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as ethanol and DMSO, with solubility limits around 10 mg/mL.
  • Stability: The compound remains stable for extended periods when stored at -20°C.
  • Purity: Commercial preparations typically have a purity level exceeding 98% .
Applications

CAY10434 has several scientific applications:

  1. Research Tool: It serves as a valuable tool for studying the role of 20-hydroxyeicosatetraenoic acid in various physiological processes.
  2. Potential Therapeutics: Due to its selective inhibition properties, it may be explored for therapeutic applications in conditions like hypertension or renal diseases where eicosanoid signaling plays a critical role.
  3. Pharmacological Studies: Researchers utilize CAY10434 in pharmacological studies aimed at understanding drug interactions with cytochrome P450 enzymes .
Introduction to CAY10434 and the 20-HETE Pathway

Biochemical Significance of Cytochrome P450 4A11 in 20-Hydroxyeicosatetraenoic Acid Synthesis

Cytochrome P450 4A11 operates as the principal ω-hydroxylase responsible for the metabolism of arachidonic acid to 20-hydroxyeicosatetraenoic acid in human tissues. This microsomal enzyme exhibits stringent regioselectivity, catalyzing the terminal (ω) hydroxylation of arachidonic acid with a catalytic efficiency (V~max~/K~m~) exceeding that of other human cytochrome P450 isoforms for this reaction. Structural analyses reveal that Cytochrome P450 4A11 possesses a distinctive active site topology characterized by a covalently bound heme moiety—an unusual feature mediated by an ester linkage between a glutamate residue on the I-helix and a methyl substituent on the heme B ring. This structural arrangement rigidifies the active site, conferring exceptional regiocontrol for ω-hydroxylation over alternative oxidation positions [5] [9].

The enzymatic activity of Cytochrome P450 4A11 demonstrates substrate specificity that extends beyond arachidonic acid to include medium-chain fatty acids (C10-C16), though its physiological relevance primarily resides in 20-hydroxyeicosatetraenoic acid generation. Expression profiling establishes Cytochrome P450 4A11 as predominantly hepatic and renal, with quantification studies reporting specific contents of 48±28 pmol/mg protein in human liver microsomes and 32±18 pmol/mg protein in renal cortex microsomes. This tissue distribution aligns with the established roles of 20-hydroxyeicosatetraenoic acid in hepatic metabolic functions and renal vascular and tubular physiology [3] [5] [8].

Table 1: Tissue-Specific Expression and Function of Cytochrome P450 4A11

TissueExpression LevelPrimary FunctionRegulatory Factors
LiverHigh (280.4 RPKM)Fatty acid ω-oxidation, 20-HETE synthesis in hepatocytesPPARα agonists (fibrates), fasting states
KidneyModerate (130.2 RPKM)Renal vascular tone modulation, tubuloglomerular feedbackAndrogens, angiotensin II, nitric oxide
VasculatureLow but significantMyogenic response, vasoconstrictionShear stress, endothelin-1
BrainDetectable in microvasculatureCerebral blood flow autoregulationHypoxia, hypertension

Genetic polymorphisms in the Cytochrome P450 4A11 gene significantly influence enzymatic activity and disease susceptibility. The T8590C (rs1126742) variant represents a functionally consequential single nucleotide polymorphism, resulting in diminished 20-hydroxyeicosatetraenoic acid production capacity. Population studies demonstrate this variant associates with essential hypertension, coronary artery disease, and ischemic stroke susceptibility across diverse ethnic cohorts. Mechanistically, the T8590C polymorphism reduces enzyme stability and catalytic turnover, establishing a direct genotype-phenotype linkage between Cytochrome P450 4A11 dysfunction and cardiovascular disease pathogenesis [3] [8] [9].

Transcriptional regulation of Cytochrome P450 4A11 occurs predominantly through peroxisome proliferator-activated receptor alpha activation. Unlike the robust induction observed in rodent models, human Cytochrome P450 4A11 exhibits modest (1.5-4 fold) responsiveness to peroxisome proliferator-activated receptor alpha agonists such as fibrates, attributable to lower hepatic peroxisome proliferator-activated receptor alpha expression in humans relative to rodents. This regulatory mechanism connects 20-hydroxyeicosatetraenoic acid biosynthesis to metabolic states involving fatty acid mobilization, positioning the Cytochrome P450 4A11/20-hydroxyeicosatetraenoic acid axis as a crucial node in lipid homeostasis [5] [7].

Role of 20-Hydroxyeicosatetraenoic Acid in Pathophysiological Processes: Atherosclerosis, Renal Dysfunction, and Cancer Metastasis

20-hydroxyeicosatetraenoic acid functions as a potent signaling eicosanoid with context-dependent physiological and pathological actions. The identification of G protein-coupled receptor 75 as a high-affinity receptor for 20-hydroxyeicosatetraenoic acid has revolutionized understanding of its cellular actions, elucidating mechanisms underlying its involvement in vascular dysfunction, renal pathogenesis, and oncogenesis. G protein-coupled receptor 75 activation triggers diverse intracellular signaling cascades, including phosphatidylinositol 3-kinase/Akt and Ras/mitogen-activated protein kinase pathways, which mediate cellular proliferation, migration, and inflammatory responses in a cell-type-specific manner [1] [7] [9].

Table 2: Pathophysiological Mechanisms of 20-hydroxyeicosatetraenoic Acid in Disease Processes

Disease ProcessKey Molecular MechanismsConsequencesExperimental Evidence
AtherosclerosisEndothelial dysfunction, ROS generation, vascular smooth muscle cell proliferation, inflammationIncreased vascular resistance, hypertension, plaque formationElevated 20-HETE in CVD models; association of CYP4A11 variants with hypertension
Renal DysfunctionTubuloglomerular feedback impairment, sodium reabsorption enhancement, RAAS activationHypertension, proteinuria, glomerular injury20-HETE reduction protects against puromycin-induced glomerular injury
Hepatic SteatosisPPARα activation, lipid accumulation, inflammatory cell infiltrationMASLD progression to steatohepatitis and fibrosisCYP4A11/GPR75 axis upregulation in MASLD patients
Cancer MetastasisAngiogenesis stimulation, tumor cell proliferation, migration via PI3K/AktBreast cancer progression, therapeutic resistanceCYP2U1 overexpression in breast cancer; 20-HETE mitogenicity

In atherosclerosis and cardiovascular disease, 20-hydroxyeicosatetraenoic acid exerts predominantly detrimental effects. It functions as a powerful vasoconstrictor by inhibiting calcium-activated potassium channels in vascular smooth muscle cells, thereby increasing vascular tone and peripheral resistance. Beyond its acute hemodynamic actions, 20-hydroxyeicosatetraenoic acid promotes endothelial dysfunction through increased reactive oxygen species generation and reduced nitric oxide bioavailability. These actions create a pro-inflammatory vascular microenvironment conducive to atherosclerotic plaque development. Clinical studies substantiate these mechanisms, demonstrating elevated 20-hydroxyeicosatetraenoic acid levels in hypertensive patients and association of Cytochrome P450 4A11 loss-of-function variants with increased stroke risk [2] [8] [9].

Renal pathophysiology involves complex, segment-specific actions of 20-hydroxyeicosatetraenoic acid. In the proximal tubule and thick ascending limb, 20-hydroxyeicosatetraenoic acid inhibits sodium-potassium-2 chloride cotransporter activity, promoting natriuresis. Conversely, in the renal microvasculature, it induces potent vasoconstriction of afferent arterioles, sensitizing the renal vasculature to pressor agents and enhancing tubuloglomerular feedback. These actions become maladaptive in disease states, contributing to hypertension-induced glomerular injury and proteinuria. Experimental models demonstrate that 20-hydroxyeicosatetraenoic acid reduction protects against glomerular permeability alterations induced by transforming growth factor beta, while 20-hydroxyeicosatetraenoic acid mimetics exacerbate renal damage in renovascular disease [8] [9].

The role of 20-hydroxyeicosatetraenoic acid in metabolic-dysfunction-associated steatosis liver disease progression has been elucidated through recent clinical investigations. During metabolic-dysfunction-associated steatosis liver disease advancement from simple steatosis to steatohepatitis, Cytochrome P450 4A11 expression and 20-hydroxyeicosatetraenoic acid synthesis increase significantly, correlating with peroxisome proliferator-activated receptor alpha activation and hepatic lipid accumulation. Intriguingly, cirrhosis exhibits diminished Cytochrome P450 4A11 and G protein-coupled receptor 75 expression, followed by renewed elevation in hepatocellular carcinoma, suggesting stage-specific roles in disease progression. The G protein-coupled receptor 75 axis activation promotes hepatic stellate cell proliferation and extracellular matrix deposition, driving portal hypertension through intrahepatic vasoconstriction [1] [7].

20-hydroxyeicosatetraenoic acid exhibits potent tumor-promoting activities through G protein-coupled receptor 75-mediated signaling. In breast cancer models, 20-hydroxyeicosatetraenoic acid stimulates angiogenesis, tumor cell proliferation, and metastatic dissemination via phosphatidylinositol 3-kinase/Akt and Ras/mitogen-activated protein kinase pathways. Clinical correlative studies reveal overexpression of cytochrome P450 enzymes involved in 20-hydroxyeicosatetraenoic acid biosynthesis, including Cytochrome P450 4Z1 and Cytochrome P450 2U1, in malignant breast tissue. Additionally, population genetics evidence demonstrates that G protein-coupled receptor 75 loss-of-function variants confer protection against obesity and hepatic steatosis, underscoring the metabolic influence of this signaling axis in cancer predisposition [1] [7] [9].

Rationale for Targeting Cytochrome P450 4A11 in Therapeutic Interventions

The compelling pathophysiological contributions of 20-hydroxyeicosatetraenoic acid across multiple disease domains establish Cytochrome P450 4A11 as a rational therapeutic target. Selective inhibition of this enzyme offers distinct advantages over broader cytochrome P450 inhibition or downstream receptor blockade, potentially mitigating compensatory mechanisms and preserving physiological 20-hydroxyeicosatetraenoic acid functions in other tissues. The therapeutic rationale encompasses several key considerations derived from recent investigations into the Cytochrome P450 4A11/20-hydroxyeicosatetraenoic acid/G protein-coupled receptor 75 axis [5] [7].

Enzyme kinetics studies reveal that Cytochrome P450 4A11 operates at sub-saturating substrate concentrations in vivo, rendering 20-hydroxyeicosatetraenoic acid production highly sensitive to enzyme inhibition. This kinetic vulnerability suggests that even partial inhibition could substantially reduce 20-hydroxyeicosatetraenoic acid biosynthesis. Furthermore, the tissue-specific expression pattern of Cytochrome P450 4A11—predominantly hepatic and renal—enables targeted modulation of pathological 20-hydroxyeicosatetraenoic acid overproduction in diseased organs while potentially sparing physiological functions in other compartments. This contrasts with G protein-coupled receptor 75 blockade, which would uniformly inhibit 20-hydroxyeicosatetraenoic acid signaling across all tissues [5] [8].

The feedback regulation within the Cytochrome P450 4A11/20-hydroxyeicosatetraenoic acid/G protein-coupled receptor 75 axis presents another compelling argument for enzyme targeting. Clinical evidence from cirrhotic livers demonstrates that elevated 20-hydroxyeicosatetraenoic acid downregulates both Cytochrome P450 4A11 and G protein-coupled receptor 75 expression via G protein-coupled receptor 75-mediated signaling. This autoregulatory loop suggests that pharmacological Cytochrome P450 4A11 inhibition might amplify its own effects by preventing compensatory receptor downregulation. Such intrinsic amplification mechanisms enhance the attractiveness of Cytochrome P450 4A11 as a therapeutic target [1] [7].

Structural biology insights provide a foundation for selective inhibitor design. Comparative analysis of cytochrome P450 isoforms reveals unique features in the Cytochrome P450 4A11 active site, including distinct loop conformations and access channels that differ from closely related enzymes such as Cytochrome P450 4F2. These structural variations create opportunities for developing isoform-selective inhibitors that minimize off-target effects on other cytochrome P450 enzymes involved in drug metabolism or physiological eicosanoid homeostasis. Recent advances in cytochrome P450 crystallography, exemplified by studies of Cytochrome P450 3A4 inhibition, demonstrate the feasibility of exploiting subtle active site differences for selective pharmacological intervention [5] [6].

The disease stage-dependent alterations in Cytochrome P450 4A11 expression further support its therapeutic targeting. In metabolic-dysfunction-associated steatosis liver disease progression, Cytochrome P450 4A11 overexpression during steatohepatitis creates a therapeutic window for inhibition, while its subsequent decline in cirrhosis suggests alternative mechanisms dominate this stage. Similarly, renewed Cytochrome P450 4A11 elevation in hepatocellular carcinoma indicates potential application in oncology. This dynamic expression profile enables context-dependent intervention strategies, potentially enhancing therapeutic efficacy while limiting adverse effects [1] [7].

Table 3: Comparative Analysis of Therapeutic Targeting Strategies for the 20-hydroxyeicosatetraenoic Acid Pathway

Therapeutic ApproachMechanistic BasisAdvantagesLimitations
CYP4A11 Inhibition (e.g., CAY10434)Direct reduction of 20-HETE biosynthesisTissue-specific effect amplification via feedback loops, kinetic vulnerabilityPotential interference with fatty acid homeostasis
GPR75 AntagonismBlockade of 20-HETE receptor signalingUniform pathway inhibition across tissuesDisruption of potential physiological 20-HETE functions
20-HETE Synthesis Inhibitors (e.g., HET0016)Broad suppression of CYP4-mediated productionExtensive preclinical validationNon-selective for CYP4 isoforms, off-target effects
PPARα ModulationTranscriptional regulation of CYP4A11 expressionInfluence on lipid metabolism beyond 20-HETEComplex effects on multiple metabolic pathways

Emerging clinical evidence underscores the translational potential of Cytochrome P450 4A11 inhibition. Genetic association studies reveal that Cytochrome P450 4A11 variants with diminished activity correlate with reduced incidence of hepatic steatosis and obesity-related complications. Similarly, G protein-coupled receptor 75 truncating variants confer substantial protection against obesity and metabolic sequelae in human populations. These natural experiments validate the 20-hydroxyeicosatetraenoic acid pathway as a modifier of human disease and suggest that pharmacological modulation might replicate these protective effects. The convergence of genetic epidemiology and molecular pathophysiology provides a robust foundation for therapeutic development focused on Cytochrome P450 4A11 inhibition [1] [7] [9].

Properties

Product Name

CAY10434

IUPAC Name

6-(4-imidazol-1-ylphenoxy)-N,N-dimethylhexan-1-amine

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

InChI

InChI=1S/C17H25N3O/c1-19(2)12-5-3-4-6-14-21-17-9-7-16(8-10-17)20-13-11-18-15-20/h7-11,13,15H,3-6,12,14H2,1-2H3

InChI Key

FIFQJYUSSPRJIZ-UHFFFAOYSA-N

SMILES

CN(C)CCCCCCOC1=CC=C(C=C1)N2C=CN=C2

Synonyms

6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine

Canonical SMILES

CN(C)CCCCCCOC1=CC=C(C=C1)N2C=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.